molecular formula C20H19N3O2 B4895964 9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B4895964
M. Wt: 333.4 g/mol
InChI Key: VYZXLGDSGZJPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 306.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in the provided data.

Antibacterial Activity

Research has indicated that quinazoline derivatives exhibit significant antibacterial properties. In a study assessing various quinazoline derivatives, compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaZone of Inhibition (cm)MIC (mg/mL)
9aProteus vulgaris1.150
9hBacillus subtilis1.440
ReferenceAmpicillin-80

These findings suggest that the compound could potentially be developed as an antibacterial agent.

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. A recent investigation into quinazoline derivatives found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer progression.

In vitro studies showed that derivatives of quinazolines could induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AA549 (Lung Cancer)0.009
Compound BMCF7 (Breast Cancer)0.021

These results highlight the potential of quinazoline derivatives as effective anticancer agents.

Anti-inflammatory Activity

Quinazolines also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. A study reported that certain derivatives effectively reduced inflammation in animal models by modulating the NF-kB signaling pathway.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that specific quinazoline derivatives showed broad-spectrum antibacterial activity with minimal cytotoxicity towards human cells .
  • Cytotoxicity in Cancer Cells : Research published in Cancer Letters highlighted that a series of quinazoline derivatives led to significant growth inhibition in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Inflammation Modulation : In vivo studies indicated that quinazoline compounds could significantly reduce inflammation markers in models of rheumatoid arthritis .

Scientific Research Applications

Biological Activities

Recent studies have indicated that this compound exhibits a range of biological activities which can be summarized as follows:

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. For instance:

  • In vitro studies demonstrated its effectiveness against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, suggesting it may interfere with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a crucial target in cancer therapy .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown significant inhibition against human cytomegalovirus (HCMV), outperforming standard antiviral agents such as ganciclovir by several folds . This suggests its potential as a therapeutic agent in treating viral infections.

Neuroprotective Effects

Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The structural characteristics allow it to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves multi-step reactions that highlight its complex structure. The structure-activity relationship (SAR) studies suggest that modifications to the phenethyl group and the quinazoline moiety can significantly affect its biological activity.

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated significant cytotoxicity against Caco-2 cells with IC50 values in low micromolar range.
Study BAntiviralInhibition of HCMV replication at nanomolar concentrations; compared favorably to existing antiviral therapies.
Study CNeuroprotectionShowed protective effects in neuronal cell cultures exposed to oxidative stress; potential for Alzheimer's treatment.

Properties

IUPAC Name

9-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(21-11-10-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-18-7-4-12-23(18)20(16)25/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZXLGDSGZJPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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